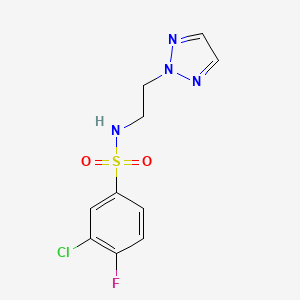

![molecular formula C8H16ClN B2740233 (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416217-69-9](/img/structure/B2740233.png)

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, also known as ASH-1, is a novel compound that has been synthesized and studied for its potential use in scientific research. It belongs to the class of spirocyclic compounds and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Heterospirocyclic Synthons in Peptide Synthesis

Giovanni Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound was shown to be a useful building block in peptide synthesis, demonstrating its potential in constructing complex peptide-based structures, including analogues of the C-terminal nonapeptide of antibiotic Trichovirin I 1B. The structural versatility of such spirocyclic compounds suggests their utility in designing peptide-based drugs or biomolecules (Suter, Stoykova, Linden, & Heimgartner, 2000).

Azaspirocycles in Drug Discovery

Peter Wipf et al. (2004) described a diversity-oriented synthesis approach for azaspirocycles, which are crucial scaffolds in drug discovery. Their work demonstrated the rapid access to omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of functionalized pyrrolidines, piperidines, and azepines. These compounds, due to their structural complexity and relevance, offer a rich palette for chemistry-driven drug discovery, highlighting the role of azaspirocycles in generating potentially therapeutic entities (Wipf, Stephenson, & Walczak, 2004).

Novel Thia/Oxa-Azaspiro[3.4]octanes for Drug Discovery

D. Li, M. Rogers-Evans, and E. Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles were designed as multifunctional, structurally diverse modules for drug discovery, demonstrating the continuous need for novel molecular frameworks in the identification and development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Spirocyclic Quinuclidine‐Δ2‐Isoxazoline Scaffold in Nicotinic Acetylcholine Receptor Modulation

M. Quadri et al. (2017) investigated the spirocyclic quinuclidine‐Δ2‐isoxazoline scaffold as a model for designing new silent agonists of α7 nicotinic acetylcholine receptors (nAChRs). Their work highlights the potential of spirocyclic compounds in modulating receptor activity, offering insights into designing drugs that target specific neural pathways without activating the receptors, thereby reducing potential side effects (Quadri, Matera, Silnović, et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHALSLLWBHGCL-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2(CCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)

![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)

![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)

![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2740163.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)

![1-(4-Bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2740169.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)

![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)